

# An In-Depth Technical Guide to (2E)-TCO-PNB Ester

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## Compound of Interest

Compound Name: (2E)-TCO-PNB ester

Cat. No.: B15602069

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Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**(2E)-TCO-PNB ester** is a hetero-bifunctional crosslinker that has become an essential tool in the fields of bioconjugation, chemical biology, and drug development. It features two key reactive moieties: a strained trans-cyclooctene (TCO) group and an amine-reactive p-nitrophenyl (PNB) ester. This unique architecture allows for a two-step, sequential modification of biomolecules. The PNB ester facilitates covalent attachment to primary amines, such as those on lysine residues in proteins, while the TCO group enables extremely fast, specific, and catalyst-free "click" chemistry with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This guide provides a comprehensive overview of its properties, mechanism, applications, and detailed experimental protocols.

## Core Chemical and Physical Properties

**(2E)-TCO-PNB ester**, also known as (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a pale yellow solid at room temperature.<sup>[1]</sup> Its functionality is critically dependent on its structure and stability. The trans configuration of the cyclooctene ring induces significant ring strain, which is the driving force for its high reactivity towards tetrazines. However, this strained system is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer and hydrolysis, necessitating careful storage and handling.<sup>[2][3]</sup>

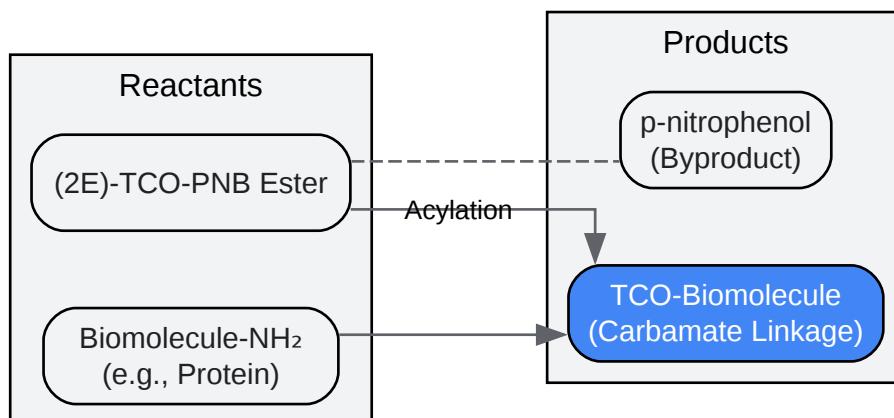
Property	Value	Citations
IUPAC Name	(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate	<a href="#">[2]</a>
Synonyms	TCO-PNB ester, trans-Cyclooctene-p-nitrobenzene ester	<a href="#">[1]</a>
Molecular Formula	C <sub>15</sub> H <sub>17</sub> NO <sub>5</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	291.30 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
CAS Number	1580501-97-8	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Pale yellow solid; Powder or chunks	<a href="#">[1]</a> <a href="#">[8]</a>
Purity	Typically ≥95%	<a href="#">[1]</a> <a href="#">[3]</a>
Storage Conditions	Store at -20°C or -80°C under an inert atmosphere, protected from light and moisture.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[9]</a>

## Mechanism of Action and Reaction Pathways

The utility of **(2E)-TCO-PNB ester** lies in its two orthogonal reactive handles, which can be addressed in a stepwise manner.

### Step 1: Amine Acylation

The p-nitrophenyl ester is an activated ester that readily reacts with primary amine nucleophiles, such as the  $\epsilon$ -amine of lysine residues on proteins or other amine-containing molecules. This reaction forms a stable carbamate linkage, releasing p-nitrophenol as a byproduct. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure the amine is deprotonated and thus maximally nucleophilic.

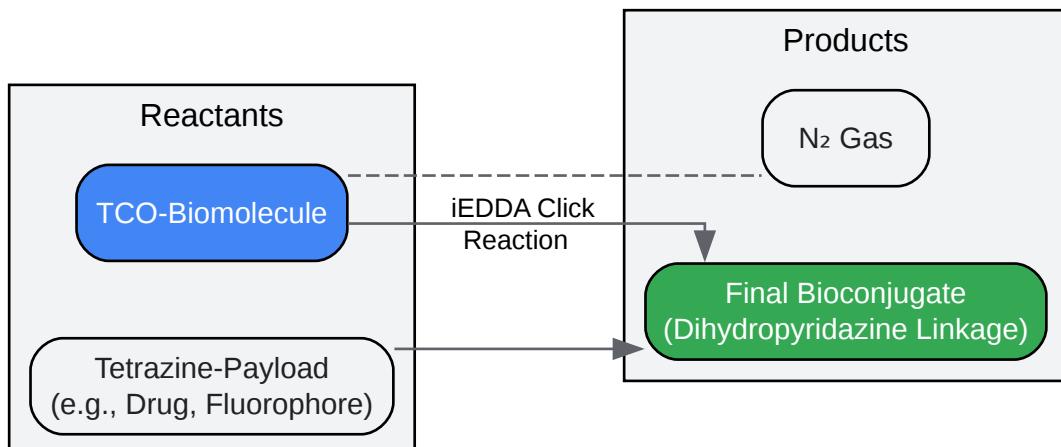


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Caption: Reaction scheme for labeling a primary amine with **(2E)-TCO-PNB ester**.

## Step 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

Once the biomolecule is functionalized with the TCO group, it is ready for the bioorthogonal "click" reaction. The electron-poor tetrazine reacts with the electron-rich, strained TCO dienophile in an iEDDA cycloaddition. This reaction is exceptionally fast and selective, proceeding rapidly at low concentrations and physiological conditions without the need for a catalyst. It forms a stable dihydropyridazine linkage and releases nitrogen gas.



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Caption: The TCO-tetrazine iEDDA cycloaddition reaction pathway.

## Quantitative Data Reaction Kinetics

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known. The second-order rate constants are highly dependent on the specific tetrazine structure and solvent but are typically several orders of magnitude higher than other click chemistry reactions.

Reactants	Solvent	Rate Constant (k) [M <sup>-1</sup> s <sup>-1</sup> ]	Citations
General TCO-Tetrazine	Various	1 - 1 x 10 <sup>6</sup>	<a href="#">[10]</a> <a href="#">[11]</a>
TCO with Hydrogen-substituted Tetrazines	Aqueous Media	Up to 30,000	<a href="#">[10]</a> <a href="#">[12]</a>
TCO with Methyl-substituted Tetrazines	Aqueous Media	~1,000	<a href="#">[2]</a> <a href="#">[10]</a>
Dipyridyl Tetrazine with TCO	Not Specified	2,000 ( $\pm$ 400)	<a href="#">[10]</a>

## Storage and Stability

Proper storage is critical to maintain the reactivity of **(2E)-TCO-PNB ester**.

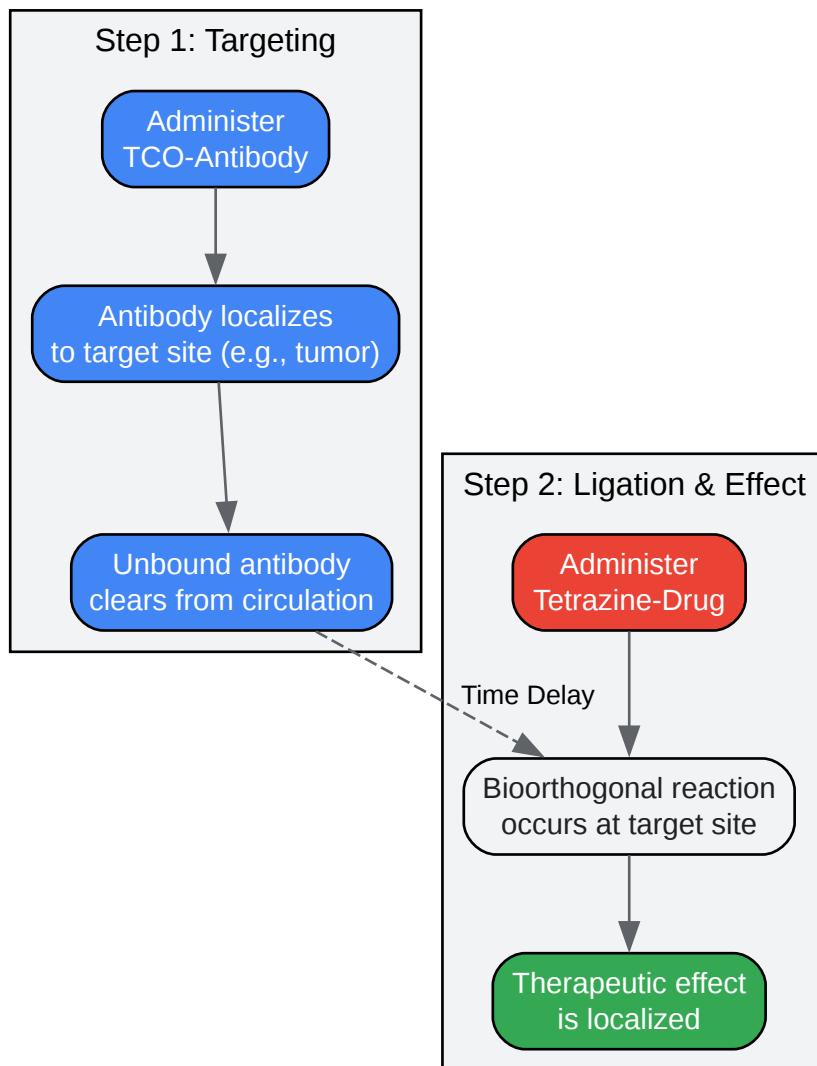
Format	Temperature	Duration	Citations
Powder	-20°C	3 years	<a href="#">[4]</a>
In Solvent (Stock Solution)	-20°C	1 month	<a href="#">[4]</a> <a href="#">[6]</a>
In Solvent (Stock Solution)	-80°C	6 months	<a href="#">[4]</a> <a href="#">[6]</a>

## Key Applications

The unique properties of **(2E)-TCO-PNB ester** make it a versatile reagent for numerous applications in research and drug development.

- PROTAC Development: It serves as a linker to conjugate a target protein binder with an E3 ligase ligand, forming a Proteolysis-Targeting Chimera (PROTAC) for targeted protein degradation.[2][4][5][6]
- Antibody-Drug Conjugates (ADCs): It is used in the construction of ADCs, particularly in pre-targeting strategies where a TCO-modified antibody is administered first, followed by a tetrazine-linked cytotoxic drug.[2]
- Pre-targeted Imaging: This strategy reduces background signal and radiation exposure in nuclear imaging. A TCO-antibody localizes to the target tissue, and after systemic clearance of unbound antibody, a small, fast-clearing tetrazine-radiolabel is administered for highly specific imaging.[2]
- Biomaterial and Surface Functionalization: The linker can be used to immobilize proteins or other biomolecules onto surfaces or hydrogels for applications in tissue engineering and diagnostics.

## Conceptual Workflow for Pre-targeted Therapy

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Caption: A logical workflow for pre-targeted drug delivery using TCO-tetrazine chemistry.

## Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

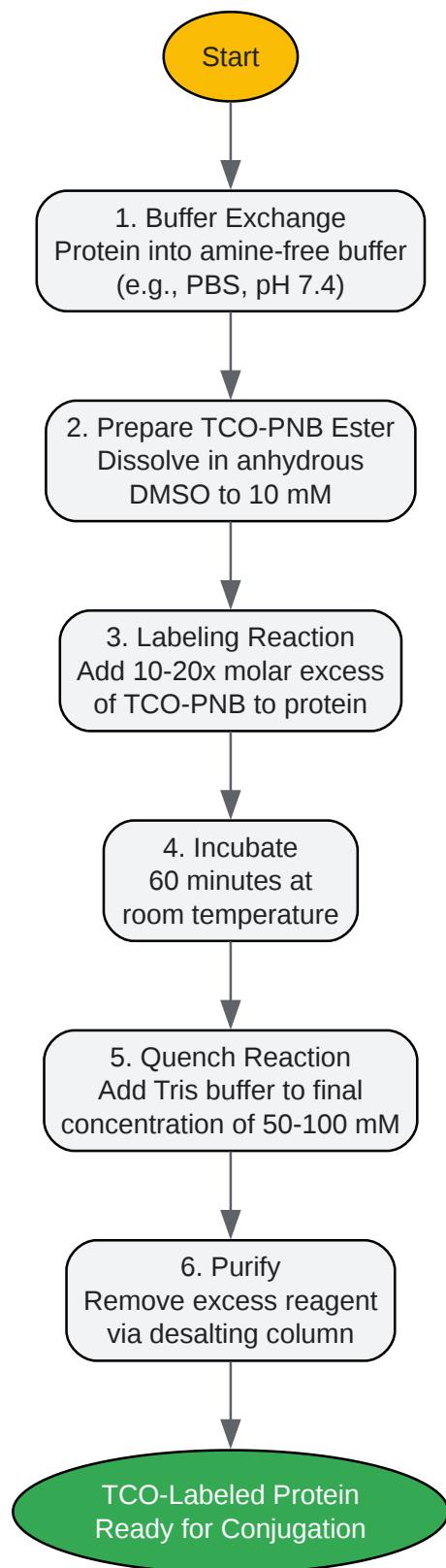
### Protocol: Labeling a Protein with (2E)-TCO-PNB Ester

This protocol describes the functionalization of a protein with TCO groups by targeting primary amines.

## Materials:

- Protein of interest
- **(2E)-TCO-PNB ester**
- Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column

## Workflow Diagram:

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Caption: Experimental workflow for protein functionalization with **(2E)-TCO-PNB ester**.

### Procedure:

- Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the existing buffer contains primary amines like Tris, perform a buffer exchange using a desalting column.[10][12]
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of **(2E)-TCO-PNB ester** in anhydrous DMSO or DMF.[10][12]
- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution. The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction for 60 minutes at room temperature.[10][12]
- Quenching: Stop the reaction by adding quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[10][12]
- Purification: Remove excess, unreacted TCO-PNB ester and p-nitrophenol byproduct using a desalting column or dialysis.[12] The TCO-labeled protein is now ready for conjugation.

## Protocol: TCO-Tetrazine Bioconjugation

### Procedure:

- Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[12]
- Conjugation: Mix the TCO- and tetrazine-containing components. A 1:1 to 1:1.5 molar ratio is typically used, often with a slight excess of the tetrazine component.
- Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[10][12] The reaction is often complete in under an hour due to the fast kinetics.
- Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using a suitable method like size-exclusion chromatography.

## Limitations and Optimization Strategies

- **Hydrophobic Interactions:** The hydrophobic TCO moiety can sometimes interact with hydrophobic patches on a biomolecule's surface, "masking" it and reducing its reactivity with tetrazines.[\[13\]](#)
- **Isomerization:** The reactive trans-isomer can slowly convert to the unreactive cis-isomer in solution, reducing the number of functional groups available for ligation.[\[3\]](#)
- **Optimization:** To overcome masking, **(2E)-TCO-PNB ester** can be used to install TCOs via a hydrophilic linker, such as polyethylene glycol (PEG), which extends the reactive group away from the biomolecule's surface and improves solubility.[\[11\]](#)[\[13\]](#) Using freshly prepared solutions and appropriate storage conditions is critical to prevent degradation.

## Conclusion

**(2E)-TCO-PNB ester** is a powerful and versatile hetero-bifunctional linker that bridges conventional amine-based conjugation with high-performance, bioorthogonal click chemistry. Its reliability, rapid kinetics, and specificity have made it an indispensable reagent for constructing complex bioconjugates, developing advanced drug delivery systems like PROTACs and ADCs, and enabling innovative pre-targeted imaging and therapeutic strategies. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for its successful implementation in research and development.

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